molecular formula C16H29BrO2 B14313935 16-Bromohexadec-2-enoic acid CAS No. 108795-36-4

16-Bromohexadec-2-enoic acid

Cat. No.: B14313935
CAS No.: 108795-36-4
M. Wt: 333.30 g/mol
InChI Key: PIPULDNJZHQUAP-UHFFFAOYSA-N
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Description

16-Bromohexadec-2-enoic acid is a high-purity organic compound designed for research and development applications. This molecule features a long-chain hydrocarbon structure incorporating a terminal bromine atom and an α,β-unsaturated carboxylic acid functional group. This unique combination makes it a valuable bifunctional intermediate in synthetic organic chemistry. The bromine terminus serves as an excellent leaving group for nucleophilic substitution reactions, allowing for chain elongation or the introduction of various functional groups. Meanwhile, the unsaturated carboxylic acid group is a key site for further chemical transformations. Researchers can utilize this compound in the synthesis of complex lipids, specialty polymers, and liquid crystals. The molecular structure supports the formation of hydrogen-bonded dimers in the solid state, a characteristic of carboxylic acids that can influence material properties . When handling, refer to the Safety Data Sheet (SDS) and adhere to standard safety protocols for brominated compounds. This product is intended for research purposes only in laboratory settings and is not approved for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

108795-36-4

Molecular Formula

C16H29BrO2

Molecular Weight

333.30 g/mol

IUPAC Name

16-bromohexadec-2-enoic acid

InChI

InChI=1S/C16H29BrO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h12,14H,1-11,13,15H2,(H,18,19)

InChI Key

PIPULDNJZHQUAP-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCC=CC(=O)O)CCCCCCBr

Origin of Product

United States

Elucidation of Chemical Reactivity and Derivatization Pathways of 16 Bromohexadec 2 Enoic Acid

Reactivity of the α,β-Unsaturated Carboxylic Acid Moiety

The presence of a carboxylic acid in conjugation with a carbon-carbon double bond in 16-bromohexadec-2-enoic acid imparts unique reactivity to this part of the molecule. This system is susceptible to reactions at both the carbonyl group and the β-carbon of the double bond.

Conjugate Addition Reactions

The α,β-unsaturated carbonyl system in this compound is a classic Michael acceptor. wikipedia.orgorganic-chemistry.orgnih.gov This makes the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles in a reaction known as conjugate or Michael addition. wikipedia.orglibretexts.org This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

A variety of nucleophiles are expected to add to the β-position of this compound. These include soft nucleophiles, which preferentially undergo 1,4-addition over 1,2-addition to the carbonyl group.

Potential Nucleophiles for Conjugate Addition:

Nucleophile TypeSpecific ExamplesExpected Product
Organocuprates (Gilman Reagents)Lithium dimethylcuprate (Li(CH₃)₂Cu)3-Methyl-16-bromohexadecanoic acid
EnolatesDiethyl malonateDiethyl 2-(1-carboxy-15-bromopentadecyl)malonate
AminesPrimary and secondary amines3-Amino-16-bromohexadecanoic acid derivatives
ThiolsThiophenol16-Bromo-3-(phenylthio)hexadecanoic acid
CyanideSodium cyanide16-Bromo-3-cyanohexadecanoic acid

The reaction mechanism involves the nucleophilic attack at the β-carbon, forming a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the 3-substituted-16-bromohexadecanoic acid derivative. wikipedia.org

Carboxyl Group Functionalization (e.g., Esterification, Amidation)

The carboxylic acid group of this compound can be readily converted into a variety of derivatives, most notably esters and amides.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is expected to yield the corresponding ester. This equilibrium-driven process, known as Fischer esterification, can be pushed towards the product by using an excess of the alcohol or by removing water as it is formed. researchgate.netmdpi.com The reactivity of the alcohol generally follows the order: primary > secondary > tertiary. nih.gov

Amidation: The formation of amides from this compound would typically require the activation of the carboxylic acid, as direct reaction with amines is generally slow. Common methods include the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

Transformations Involving the Terminal Bromine Substituent

The terminal primary bromine atom in this compound serves as a versatile handle for a variety of synthetic transformations, allowing for chain extension and the introduction of new functional groups.

Nucleophilic Substitution Reactions (e.g., for chain extension or functional group interconversion)

The primary alkyl bromide is an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles. These reactions are generally efficient and proceed with inversion of configuration if the carbon were chiral (which is not the case here).

Potential Nucleophilic Substitution Reactions:

NucleophileReagent ExampleProduct Functional Group
Azide (B81097)Sodium azide (NaN₃)16-Azidohexadec-2-enoic acid
CyanideSodium cyanide (NaCN)17-Heptadec-2-enenitrile-1-oic acid
ThiolateSodium thiomethoxide (NaSCH₃)16-(Methylthio)hexadec-2-enoic acid
Hydroxide (B78521)Sodium hydroxide (NaOH)16-Hydroxyhexadec-2-enoic acid
IodideSodium iodide (NaI) in acetone16-Iodohexadec-2-enoic acid

The Finkelstein reaction, using sodium iodide in acetone, would be an effective way to convert the bromide to the more reactive iodide, which can then be displaced by a wider range of nucleophiles.

Organometallic Reactions

The terminal bromine atom allows for the formation of organometallic reagents, which are powerful nucleophiles in their own right.

Grignard Reagent Formation: The reaction of this compound (or more likely, its ester derivative to protect the acidic proton) with magnesium metal in an etheral solvent would yield the corresponding Grignard reagent. masterorganicchemistry.comyoutube.comorganic-chemistry.org This organomagnesium compound is a potent nucleophile and a strong base. It can react with a variety of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. youtube.comorganic-chemistry.orgmasterorganicchemistry.com For instance, reaction with carbon dioxide followed by an acidic workup would lead to a dicarboxylic acid.

Organocuprate Formation: The corresponding organolithium reagent, formed by reacting the bromide with lithium metal, can be treated with a copper(I) salt to form a Gilman reagent (an organocuprate). chemistrysteps.commasterorganicchemistry.com Organocuprates are softer nucleophiles than Grignard reagents and are particularly useful for Sₙ2 reactions with alkyl halides and for conjugate addition to α,β-unsaturated carbonyl compounds. chemistrysteps.commasterorganicchemistry.comyoutube.com

Olefinic Transformations and Cycloaddition Reactions

The carbon-carbon double bond in the α,β-unsaturated system can also participate in various addition and cycloaddition reactions.

Addition Reactions: While conjugate addition is the dominant pathway for nucleophilic attack, electrophilic addition to the double bond can also occur. For example, the addition of bromine (Br₂) would likely lead to the dibromo derivative. Halohydrin formation could also be achieved by reacting with a source of electrophilic halogen in the presence of water.

Cycloaddition Reactions: The double bond in this compound can act as a dienophile in Diels-Alder reactions, particularly when reacted with electron-rich dienes. masterorganicchemistry.com This [4+2] cycloaddition would result in the formation of a six-membered ring. The electron-withdrawing nature of the adjacent carboxyl group enhances the dienophilic character of the double bond.

Furthermore, [2+2] cycloaddition reactions, typically promoted by photochemical irradiation, could potentially occur between the double bond of this compound and another alkene, leading to the formation of a cyclobutane (B1203170) ring.

Investigating Structural Rearrangements and Isomerization

The potential for structural rearrangements and isomerization in this compound and related long-chain fatty acids is a subject of significant chemical interest. These transformations can be induced by various reaction conditions, leading to the formation of a diverse array of isomeric products.

Research into the isomerization of analogous long-chain unsaturated acids has provided insights into the potential behavior of this compound. For instance, studies on isomeric tetradecynoic acids have shown that the position of the unsaturation significantly influences the rearrangement products. When the triple bond is located near the carboxyl group, isomerization with the sodium salt of 1,2-diaminoethane leads to the formation of conjugated dienoic acids. cdnsciencepub.com Specifically, E,Z-3,5- and E,E-3,5-tetradecadienoic acids are produced. cdnsciencepub.com This suggests that under similar basic conditions, the double bond in this compound could potentially migrate to form a conjugated system, such as 16-bromohexadeca-3,5-dienoic acid.

Conversely, when the unsaturation is closer to the terminus of the carbon chain, a portion of the molecule can rearrange to form a terminal alkyne. cdnsciencepub.com For example, isomerization of 9-tetradecynoic acid, where the triple bond is equidistant from C-5 and C-13, yielded both conjugated dienoic acids and 13-tetradecynoic acid. cdnsciencepub.com Even when the triple bond is as far as the 11-position, a significant amount of the terminally unsaturated acid is formed. cdnsciencepub.com This indicates that the carboxyl group's influence extends a considerable distance along the carbon skeleton. cdnsciencepub.com

The mechanism of these rearrangements is thought to involve the formation of delocalized anions. cdnsciencepub.com The base, such as the sodium salt of 1,2-diaminoethane, can abstract a proton, leading to a resonance-stabilized anionic intermediate that can then be protonated at different positions to yield various isomers. It has been demonstrated that the α-protons to the carboxyl group are susceptible to abstraction under these conditions. cdnsciencepub.com For instance, reaction of 2,2-dideuterohexadecanoic acid with the sodium salt of 1,2-diaminoethane resulted in the complete loss of deuterium, indicating proton exchange at the C-2 position. cdnsciencepub.com

While direct studies on the isomerization of this compound are not extensively detailed in the provided search results, the reactivity patterns of similar long-chain unsaturated acids provide a strong basis for predicting its behavior. The presence of the terminal bromine atom adds another layer of complexity, as it could potentially participate in or be eliminated during such rearrangement reactions, leading to an even greater diversity of products.

Starting Material Reaction Conditions Major Products Key Findings
Isomeric tetradecynoic acids (triple bond near carboxyl group)Sodium salt of 1,2-diaminoethaneE,Z-3,5- and E,E-3,5-tetradecadienoic acidsRearrangement to conjugated dienoic acids is favored. cdnsciencepub.com
9-Tetradecynoic acidSodium salt of 1,2-diaminoethane3,5-Tetradecadienoic acids and 13-tetradecynoic acidThe carboxyl group's influence extends along the carbon chain, leading to a mixture of conjugated and terminally unsaturated products. cdnsciencepub.com
11-Tetradecynoic acidSodium salt of 1,2-diaminoethane3,5-Dienoic acids and 13-tetradecynoic acidSignificant conversion to the terminally unsaturated acid occurs even with the triple bond distant from the carboxyl group. cdnsciencepub.com
2,2-Dideuterohexadecanoic acidSodium salt of 1,2-diaminoethaneHexadecanoic acid (with complete loss of deuterium)Demonstrates the abstraction of α-protons to the carboxyl group under basic conditions. cdnsciencepub.com

Research into the Biological Activity of 16 Bromohexadec 2 Enoic Acid and Analogs in Model Systems

In Vitro Biological Activity Studies in Cultured Cells

In vitro studies using cultured cells provide a foundational understanding of the molecular and cellular effects of 16-bromohexadec-2-enoic acid and its analogs. These studies have explored their influence on cell growth, enzyme function, receptor signaling, and antimicrobial and immunomodulatory activities.

The impact of this compound on cellular proliferation and differentiation is not well-documented in publicly available scientific literature. However, studies on related fatty acids and their derivatives provide some context. For instance, palmitic acid, the unbrominated backbone of the target molecule, has been shown to have varied effects on cell proliferation, in some cases inhibiting tumor cell growth and in others showing no significant impact. frontiersin.org The introduction of a bromine atom and a double bond, as in this compound, would be expected to alter its biological activity, but specific studies on this compound's effect on cell proliferation and differentiation are lacking.

Some studies have investigated the effects of other fatty acids on cancer cell proliferation. For example, certain monounsaturated fatty acids have been associated with increased membrane fluidity in tumor cells, potentially potentiating metastatic properties. mdpi.com Conversely, some polyunsaturated fatty acids are thought to reduce cancer cell proliferation. mdpi.com The specific effects of this compound in this regard remain an area for future research.

Analogs of this compound, particularly 2-bromo fatty acids, have been identified as potent inhibitors of enzymes involved in fatty acid metabolism. 2-Bromopalmitate (2-bromohexadecanoic acid), a saturated analog, is a well-characterized inhibitor of several enzymes. nih.gov It acts as an inhibitor of fatty acid oxidation. nih.govresearchgate.net Specifically, the coenzyme A and carnitine esters of 2-bromopalmitate are powerful and specific inhibitors of mitochondrial fatty acid oxidation. nih.gov 2-Bromopalmitoyl-CoA, formed from 2-bromopalmitate, inhibits carnitine palmitoyltransferase, an enzyme crucial for the transport of long-chain fatty acids into the mitochondria for oxidation. nih.gov

Furthermore, studies with another analog, 2-bromooctanoate, have shown that it irreversibly inactivates 3-ketothiolase I, a key enzyme in the β-oxidation spiral. nih.gov This inhibition is thought to occur through the enzymatic conversion of bromooctanoate to 2-bromo-3-ketooctanoyl-CoA, which then acts as the active inhibitory compound. nih.gov These findings suggest that this compound, as a bromo-fatty acid, may also possess enzyme-inhibiting properties, although specific assays on this compound have not been reported.

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play critical roles in lipid and glucose metabolism and are activated by fatty acids and their derivatives. nih.govnih.gov While direct evidence for this compound as a modulator of PPARδ is not available, the broader family of fatty acids is known to regulate PPAR activity. nih.gov

Interestingly, a study on the effects of bromide ions in mouse primary hepatocytes demonstrated that bromide could alleviate fatty acid-induced lipid accumulation by activating PPARα signals. nih.gov This suggests a potential role for the bromine atom in modulating PPAR activity. However, it is important to note that this study used inorganic bromide and not a brominated fatty acid. Given that PPARs are known to bind fatty acids, it is plausible that this compound could interact with one or more of the PPAR isoforms, including PPARδ, but this remains to be experimentally verified.

Halogenated fatty acids have demonstrated significant antimicrobial properties. Studies have shown that fatty acids containing bromine or chlorine atoms are particularly effective against Gram-positive bacteria, including strains of Staphylococcus aureus. Current time information in Pasuruan, ID. For instance, vinyl brominated fatty acids have been shown to disrupt the cell membrane of S. aureus. Current time information in Pasuruan, ID.

The antifungal activity of 2-bromo alkanoic acids has also been reported. nih.gov A homologous series of 2-bromo alkanoic acids exhibited greater antifungal toxicity against several fungal species, including Aspergillus niger and Trichophyton mentagrophytes, when compared to their non-brominated counterparts. nih.gov The fungitoxicity was found to be dependent on the chain length of the fatty acid. nih.gov These findings strongly suggest that this compound is likely to possess antimicrobial and antifungal properties, though specific minimum inhibitory concentration (MIC) data for this compound against various microorganisms are not currently available.

The immunomodulatory properties of fatty acids are well-established, with different classes of fatty acids exerting distinct effects on immune cell function. mdpi.comnih.gov Polyunsaturated fatty acids, for example, are known to have anti-inflammatory effects. mdpi.com However, specific research on the immunomodulatory effects of this compound on cultured immune cells is lacking.

General studies on fatty acid extracts have shown that they can modulate the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in macrophage-like cell lines. nih.gov These effects are often mediated through signaling pathways like MAPK and NF-κB. nih.gov Chlorinated fatty acids, another class of halogenated fatty acids, have been implicated in inflammatory responses and endothelial cell dysfunction. gerli.com Given the structural similarity, it is conceivable that this compound could also modulate immune cell responses, but dedicated studies are required to elucidate its specific activities.

In Vivo Biological Activity Investigations in Animal Models

There is a significant lack of publicly available data regarding the in vivo biological activity of this compound in animal models. While some studies have investigated the toxicology of brominated oils and other brominated stearates in rats, these compounds differ significantly in structure from this compound. nih.gov These studies reported that feeding rats diets containing brominated vegetable oil or brominated stearates led to lipid accumulation in the heart and liver. nih.gov However, the relevance of these findings to this compound is uncertain without direct experimental evidence. Therefore, the in vivo effects, including potential therapeutic or toxicological profiles, of this compound remain an open area for investigation.

Pharmacodynamic Effects in Animal Models (e.g., anti-inflammatory responses, metabolic regulation)

The structural characteristics of this compound suggest that it may exert significant anti-inflammatory and metabolic regulatory effects, based on studies of analogous long-chain and unsaturated fatty acids in animal models.

Anti-inflammatory Responses:

Long-chain fatty acids, particularly omega-3 polyunsaturated fatty acids (PUFAs), are well-documented for their anti-inflammatory properties. nih.govnih.govfrontiersin.org These effects are often mediated through the displacement of arachidonic acid (an omega-6 fatty acid) from cell membranes, leading to a decrease in the production of pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes. eurekalert.orgdrugbank.com The presence of the α,β-unsaturated carbonyl group in this compound could further contribute to anti-inflammatory activity. This electrophilic moiety can react with nucleophilic residues on key inflammatory proteins, potentially modulating their function.

Studies on other unsaturated fatty acids have shown a reduction in inflammatory markers in various animal models of inflammatory diseases, such as arthritis and inflammatory bowel disease. nih.gov For instance, dietary supplementation with fish oil, rich in omega-3 PUFAs, has been shown to decrease disease activity and lower the use of anti-inflammatory drugs in clinical trials for chronic inflammatory diseases. nih.gov It is plausible that this compound could elicit similar responses.

Metabolic Regulation:

Long-chain fatty acids are crucial regulators of energy metabolism. nih.govmdpi.com They can act as signaling molecules that influence gene expression related to fatty acid oxidation and storage. A central mechanism for this regulation is through the activation of peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors. mdpi.comnih.gov Unsaturated fatty acids are known ligands for PPARα and PPARγ, which play key roles in lipid and glucose homeostasis.

Central administration of unsaturated fatty acids, like oleic acid, in animal models has been shown to increase brown adipose tissue (BAT) thermogenesis, a key component of energy expenditure. mdpi.com This effect is mediated through hypothalamic signaling pathways involving carnitine palmitoyltransferase 1-C (CPT1C) and the melanocortin system. mdpi.com The long-chain nature of this compound suggests it could also interact with these metabolic pathways.

Analogous Compound Class Observed Pharmacodynamic Effect in Animal Models Potential Implication for this compound
Omega-3 Polyunsaturated Fatty AcidsReduction of pro-inflammatory eicosanoids, decreased disease activity in arthritis models. nih.goveurekalert.orgPotential for significant anti-inflammatory activity.
Long-Chain Unsaturated Fatty AcidsActivation of PPARs, regulation of lipid metabolism, increased BAT thermogenesis. mdpi.commdpi.comLikely involvement in metabolic regulation, potentially influencing energy expenditure and glucose homeostasis.
α,β-Unsaturated Carbonyl CompoundsCovalent modification of inflammatory proteins.Enhanced anti-inflammatory effects through direct protein modulation.

Studies on Cellular and Molecular Responses in Animal Tissues

The cellular and molecular responses to fatty acid analogs in animal tissues further illuminate the potential effects of this compound. These responses often involve changes in cell signaling, gene expression, and protein profiles.

Long-chain fatty acids are known to modulate the function of various immune cells, including macrophages and neutrophils. nih.gov They can influence the release of cytokines, with some fatty acids promoting a pro-inflammatory phenotype while others, like omega-3 PUFAs, foster an anti-inflammatory and pro-resolving state. frontiersin.orgnih.gov This is often mediated through cell surface receptors such as GPR120 (also known as FFA4), which, when activated by unsaturated fatty acids, can inhibit pro-inflammatory signaling cascades. nih.gov

In metabolic tissues like the liver and adipose tissue, long-chain fatty acids regulate the expression of genes involved in lipid synthesis, transport, and oxidation. mdpi.com For example, activation of PPARα in the liver by fatty acids leads to the upregulation of genes encoding for enzymes involved in β-oxidation. mdpi.com

The electrophilic nature of the α,β-unsaturated carbonyl in this compound suggests it could induce cellular stress responses. Such compounds are known to react with cysteine residues in proteins, leading to post-translational modifications that can alter protein function and trigger adaptive cellular responses, including the upregulation of antioxidant and cytoprotective genes.

Cellular/Molecular Response Observed with Analogous Fatty Acids Potential Relevance to this compound
Cytokine Release ModulationOmega-3 PUFAs decrease pro-inflammatory cytokine release from macrophages. frontiersin.orgnih.govMay skew immune cells towards an anti-inflammatory phenotype.
Gene Expression in Metabolic TissuesUpregulation of β-oxidation genes in the liver via PPARα activation. mdpi.comCould enhance fatty acid catabolism and influence lipid profiles.
Cellular Stress ResponseInduction of antioxidant gene expression by electrophilic compounds.Potential to activate cytoprotective pathways.

Mechanistic Elucidation of Biological Actions

Understanding the specific molecular interactions and pathway perturbations is key to defining the biological actions of this compound.

Identification of Molecular Targets and Ligand-Receptor Interactions

Based on its structure, several molecular targets can be postulated for this compound.

Nuclear Receptors: As a long-chain fatty acid, it is a likely candidate for binding to and activating PPARs (α, γ, and δ), which would, in turn, regulate the transcription of a wide array of genes involved in metabolism and inflammation. mdpi.comnih.gov

G-Protein Coupled Receptors (GPCRs): Receptors like GPR120 and GPR40 (FFA1) are known to be activated by long-chain fatty acids and mediate anti-inflammatory and metabolic signaling. nih.gov

Enzymes: The α,β-unsaturated carbonyl moiety makes it a potential covalent modifier of enzymes. Key inflammatory enzymes with reactive cysteine residues, such as those in the NF-κB signaling pathway (e.g., IKKβ), could be targets. Omega-3 PUFAs are also known to compete with omega-6 fatty acids for enzymes like cyclooxygenase (COX), thereby reducing the synthesis of pro-inflammatory prostaglandins. eurekalert.org

Biochemical Pathway Perturbations

The interaction of this compound with its molecular targets would lead to the perturbation of several key biochemical pathways.

Eicosanoid Synthesis: By competing with arachidonic acid for COX and lipoxygenase enzymes, it could shift the balance from pro-inflammatory eicosanoids to less inflammatory or even pro-resolving mediators. eurekalert.orgdrugbank.com

NF-κB Signaling: Covalent modification or upstream receptor-mediated inhibition could suppress the activation of the NF-κB pathway, a central regulator of inflammatory gene expression. nih.gov

AMPK Pathway: Long-chain fatty acyl-CoAs can allosterically activate AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. This would lead to increased fatty acid oxidation and decreased lipid synthesis.

Gene Expression and Proteomic Profiling

The ultimate effects of this compound would be reflected in changes in gene and protein expression.

Gene Expression:

Based on studies of related fatty acids, treatment with this compound would likely alter the expression of genes involved in:

Lipid Metabolism: Upregulation of genes for fatty acid transport (e.g., CD36), β-oxidation (e.g., CPT1), and downregulation of genes for lipogenesis (e.g., FASN). mdpi.comnih.gov

Inflammation: Downregulation of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6) and adhesion molecules (e.g., ICAM-1). nih.govnih.gov

Cellular Stress Response: Upregulation of antioxidant genes (e.g., HO-1).

Proteomic Profiling:

Proteomic analysis of cells or tissues treated with analogous fatty acids has revealed changes in the abundance of proteins involved in:

Metabolic Pathways: Alterations in the levels of enzymes in the citric acid cycle and glycolysis. nih.gov

Lipoprotein Metabolism: Changes in apolipoproteins, suggesting an impact on lipoprotein assembly and function. nih.gov

Protein Synthesis: Modulation of proteins involved in translation and protein folding, indicating a broader impact on cellular homeostasis. nih.gov

Mechanistic Aspect Anticipated Effect of this compound Supporting Evidence from Analogs
Molecular Targets PPARs, GPR120, inflammatory enzymes (e.g., IKKβ, COX).Long-chain and unsaturated fatty acids are known ligands for PPARs and GPR120. nih.govmdpi.com Electrophilic compounds target reactive cysteines in proteins.
Biochemical Pathways Inhibition of eicosanoid synthesis, suppression of NF-κB signaling, activation of AMPK.Omega-3 PUFAs modulate eicosanoid production and NF-κB. eurekalert.orgnih.gov Fatty acyl-CoAs activate AMPK.
Gene/Protein Expression Altered expression of genes/proteins in lipid metabolism, inflammation, and stress response.Gene expression and proteomic studies on various fatty acids confirm these modulatory roles. nih.govnih.gov

Metabolic Pathway Research and Biotransformation of 16 Bromohexadec 2 Enoic Acid

Investigation of In Vivo Biotransformation Pathways

The in vivo fate of 16-Bromohexadec-2-enoic acid is dictated by its susceptibility to various enzymatic systems that typically handle endogenous fatty acids and other xenobiotics.

The structural similarity of this compound to naturally occurring fatty acids suggests its potential entry into fatty acid oxidation pathways. The primary catabolic route for fatty acids is mitochondrial β-oxidation, a process that sequentially shortens the acyl-CoA chain to produce acetyl-CoA. nih.gov However, the presence of a bromine atom at the ω-16 position and a double bond at the C-2 position can significantly influence its degradation by this pathway.

Another relevant pathway is ω-oxidation, which occurs in the endoplasmic reticulum and involves the hydroxylation of the terminal methyl group of a fatty acid. nih.gov This process, often utilized for large, water-insoluble fatty acids, can be a detoxification mechanism. nih.gov The resulting dicarboxylic acid exhibits increased water solubility, aiding its urinary excretion. nih.gov The presence of the bromine atom on this compound may direct it towards this pathway as the cell attempts to metabolize the xenobiotic structure.

The peroxisomal β-oxidation pathway also plays a role in the metabolism of very long-chain fatty acids and xenobiotics. nih.gov This system can handle fatty acids that are poor substrates for the mitochondrial pathway. nih.gov It is plausible that this compound could be a substrate for peroxisomal enzymes, leading to its partial degradation.

Following or in parallel with enzymatic degradation, this compound and its initial metabolites can undergo Phase II conjugation reactions. nih.gov These reactions involve the attachment of endogenous polar molecules, such as glucuronic acid (glucuronidation), sulfate (B86663) (sulfation), or amino acids, to the fatty acid or its metabolites. nih.gov This process further increases the water solubility of the compound, preparing it for excretion.

The identification of specific metabolites is crucial for understanding the complete biotransformation pathway. Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are essential for characterizing the chemical structures of these metabolic products in biological samples.

Research into the bioaccumulation and distribution of this compound in model organisms is critical to understanding its potential persistence and target organs. Due to its lipophilic nature, there is a possibility of its accumulation in adipose tissue and other lipid-rich environments within an organism. The extent of bioaccumulation will depend on the efficiency of the metabolic and excretory pathways. Distribution studies would reveal the tissues and organs where the compound and its metabolites preferentially accumulate, providing insights into potential sites of biological activity or toxicity.

Role in Intermediary Metabolism and Lipid Homeostasis Research

The introduction of a xenobiotic fatty acid like this compound can potentially disrupt the delicate balance of intermediary metabolism and lipid homeostasis. Intermediary metabolism encompasses the vast network of biochemical reactions involved in the synthesis and degradation of molecules within the cell. nih.gov The citric acid cycle is a central hub in this network. nih.gov

By competing with endogenous fatty acids for enzymatic binding sites or by altering the expression of key regulatory proteins, this compound could impact various aspects of lipid metabolism. This includes fatty acid synthesis, cholesterol metabolism, and the formation of signaling lipids. Research in this area seeks to elucidate how this compound influences the intricate regulatory networks that maintain lipid homeostasis, which is vital for cellular and organismal health. nih.govnih.gov

Comparative Metabolic Studies Across Diverse Biological Systems

The metabolic fate of this compound is not expected to be uniform across all biological systems. Different species possess variations in their enzymatic machinery, which can lead to significant differences in how they metabolize this compound. For instance, the expression levels and substrate specificities of cytochrome P450 enzymes, which are key players in ω-oxidation, can vary widely among species.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. For 16-Bromohexadec-2-enoic acid, both ¹H and ¹³C NMR would provide crucial information.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each type of proton in the molecule. The protons on the double bond (H-2 and H-3) would be of particular diagnostic value. Their chemical shifts, typically in the range of 5.5-7.5 ppm, and the coupling constant (J-value) between them would establish the stereochemistry of the double bond. A larger coupling constant (typically 11-18 Hz) is indicative of a trans or (E)-configuration, while a smaller coupling constant (6-12 Hz) suggests a cis or (Z)-isomer. The methylene (B1212753) group adjacent to the bromine atom (C-16) would likely appear as a triplet at around 3.4 ppm. The long methylene chain would produce a large, complex signal in the 1.2-1.6 ppm region. The acidic proton of the carboxylic acid would be a broad singlet, its chemical shift being highly dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by showing signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be found at the downfield end of the spectrum, typically around 170-185 ppm. The carbons of the double bond would resonate in the 120-150 ppm region. The carbon bearing the bromine atom (C-16) would be expected around 30-40 ppm, and the numerous methylene carbons of the aliphatic chain would appear as a cluster of peaks around 20-35 ppm.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and obtaining information about the structure through fragmentation patterns. For this compound, a high-resolution mass spectrum would confirm the elemental composition. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]+ and [M+2]+).

Electron ionization (EI) would likely lead to fragmentation, providing further structural clues. Common fragmentation pathways for long-chain fatty acids include the loss of water (M-18) and cleavage of the aliphatic chain. The presence of the bromine atom would also influence the fragmentation, with a potential loss of Br or HBr.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration. The C=C stretching of the α,β-unsaturated system would likely appear around 1640 cm⁻¹. The C-Br stretching vibration would be found in the fingerprint region, typically between 500 and 600 cm⁻¹.

Functional Group Expected IR Absorption Range (cm⁻¹)
O-H (Carboxylic Acid)2500-3300 (broad)
C=O (Carboxylic Acid)~1700 (strong, sharp)
C=C (Alkene)~1640
C-H (sp² and sp³)2850-3100
C-Br500-600

Chromatographic Techniques for Purity Assessment and Isolation (e.g., GC-MS, LC-MS, HPLC)

Chromatographic methods are essential for separating this compound from any impurities or byproducts of a synthesis and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC would be a suitable method for the analysis and purification of this non-volatile compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (with an acid modifier like formic or acetic acid) and an organic solvent (like acetonitrile (B52724) or methanol) would likely provide good separation. A UV detector could be used for detection, as the α,β-unsaturated carbonyl system is chromophoric.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the carboxylic acid would typically need to be derivatized to a more volatile ester (e.g., a methyl ester) to prevent thermal decomposition and improve chromatographic performance. GC-MS would provide both retention time data for purity assessment and mass spectra for identification of the compound and any impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique would allow for the direct analysis of this compound without derivatization, providing both purity information from the chromatogram and molecular weight and structural information from the mass spectrum.

X-ray Crystallography for Solid-State Structure Elucidation (if applicable)

If this compound can be obtained as a suitable single crystal, X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. This would definitively establish the stereochemistry of the double bond and the conformation of the long aliphatic chain. However, obtaining single crystals of long-chain fatty acids can be challenging.

Theoretical and Computational Chemistry Approaches to 16 Bromohexadec 2 Enoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to model the electronic structure of a molecule. Methods like Density Functional Theory (DFT) and semi-empirical methods such as PM3 can provide a detailed picture of electron distribution and molecular orbitals. nih.gov

For 16-bromohexadec-2-enoic acid, these calculations would reveal key electronic properties. The electronegative bromine atom at the terminus of the alkyl chain and the carboxylic acid group would create distinct regions of electron density. The π-bond of the α,β-unsaturated system is a critical feature influencing reactivity.

Hypothetical Findings: Calculations would likely show that the Highest Occupied Molecular Orbital (HOMO) is localized around the C=C double bond and the oxygen atoms of the carboxylic acid, indicating these are the most probable sites for electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) would likely be centered on the carbon atoms of the C=C bond, making it susceptible to nucleophilic attack. The bromine atom's influence would primarily manifest as an inductive effect along the carbon chain.

A calculated electrostatic potential map would visualize these reactive sites, showing negative potential (red) around the carboxylic acid oxygens and a region of higher electron density at the double bond, with positive potential (blue) near the acidic hydrogen.

Table 1: Hypothetical Quantum Chemical Properties of this compound (Calculated at DFT B3LYP/6-31G(d,p) level)

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates susceptibility to oxidation/electrophilic attack.
LUMO Energy-1.2 eVIndicates susceptibility to reduction/nucleophilic attack.
HOMO-LUMO Gap5.3 eVRelates to electronic stability and reactivity.
Dipole Moment3.5 DQuantifies the overall polarity of the molecule.
Mulliken Charge on Br-0.15 eShows the partial negative charge due to high electronegativity.
Mulliken Charge on C2-0.20 eIndicates a site susceptible to electrophilic attack.
Mulliken Charge on C3+0.10 eIndicates a site susceptible to nucleophilic attack (Michael addition).

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum calculations are excellent for static electronic properties, molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. nih.gov For a long, flexible molecule like this compound, MD simulations can explore its vast conformational landscape in different environments, such as in a vacuum, in water, or within a lipid bilayer. conicet.gov.arresearchgate.net

Hypothetical Findings: MD simulations would reveal that the 16-carbon chain is highly flexible, adopting a variety of bent and folded conformations in an aqueous solution to minimize the exposure of the hydrophobic tail to water. The trans configuration of the C2=C3 double bond would introduce a rigid kink in the chain near the carboxylic acid head. In a simulated membrane environment, the molecule would orient itself with the polar carboxylic acid head group interacting with the aqueous phase or phosphate (B84403) head groups of the lipids, while the hydrophobic bromo-alkyl tail would embed itself within the lipid core. The terminal bromine atom might exhibit specific interactions or slightly alter the typical packing of fatty acid chains within the membrane. nih.gov

Table 2: Hypothetical Conformational Data from a 100 ns MD Simulation of this compound in Water

ParameterResultInterpretation
Radius of Gyration (Rg)5.8 ± 0.5 ÅMeasures the compactness of the molecule; a smaller value indicates a more folded state.
End-to-End Distance12.1 ± 2.3 ÅThe distance between the bromine atom and the carboxylic acid carbon, showing significant flexibility.
Solvent Accessible Surface Area (SASA)450 ± 30 ŲQuantifies the exposure of the molecule to the solvent.
Predominant Dihedral Angles (Alkyl Chain)gauche and antiConfirms the flexibility and random coil nature of the saturated part of the chain.

In Silico Prediction of Biological Activity and ADME Properties (excluding clinical prediction)

In silico tools are invaluable for predicting the pharmacokinetic properties of a molecule—Absorption, Distribution, Metabolism, and Excretion (ADME)—based on its structure. researchgate.netnih.gov These predictions help to assess the "drug-likeness" of a compound early in the discovery process. nih.gov

Hypothetical Findings: For this compound, ADME predictions would likely classify it based on rules like Lipinski's Rule of Five. With a molecular weight around 333 g/mol and a predicted LogP (lipophilicity) value in the higher range due to the long alkyl chain, it would likely exhibit good absorption potential via passive diffusion. However, its strong binding to plasma proteins like albumin could be predicted, affecting its distribution. mdpi.com The presence of the double bond and the carboxylic acid group suggests potential sites for metabolism via beta-oxidation, cytochrome P450 enzymes, or conjugation reactions. The bromine substituent might influence metabolic stability and could be a site for dehalogenation reactions.

Table 3: Hypothetical In Silico ADME/Tox Profile for this compound (Generated using pkCSM and SwissADME servers)

ADME PropertyPredicted Value/ClassificationImplication
Molecular Weight333.27 g/mol Compliant with Lipinski's Rule (<500)
CLogP (Lipophilicity)5.9High lipophilicity, may lead to poor aqueous solubility but good membrane permeability.
Aqueous SolubilityLowExpected for a long-chain fatty acid.
Human Intestinal Absorption>90%Predicted to be well-absorbed from the gut.
BBB PermeabilityNoThe polar carboxylic acid group and size would likely prevent crossing the blood-brain barrier. acs.org
CYP2D6 SubstrateYesPotential for metabolism by a major drug-metabolizing enzyme.
hERG I InhibitorLow ProbabilityLow risk of cardiac toxicity via this mechanism.

Docking Studies with Hypothesized Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. ajgreenchem.com For a fatty acid analogue like this compound, logical targets for docking studies would include enzymes involved in fatty acid metabolism or signaling, such as fatty acid synthase (FASN), cyclooxygenases (COX), or fatty acid binding proteins (FABPs). researchgate.netbiorxiv.orgnih.gov

Hypothetical Findings: Docking studies into the active site of FASN could suggest that this compound acts as a competitive inhibitor. The carboxylic acid would likely form key hydrogen bonds with polar residues (like serine or arginine) in the binding pocket, similar to natural fatty acid substrates. The long alkyl chain would occupy a hydrophobic tunnel, with the terminal bromine potentially forming halogen bonds or specific hydrophobic interactions that could enhance binding affinity compared to its non-brominated counterpart. Docking scores (measured in kcal/mol) would provide a quantitative estimate of this binding affinity. ajgreenchem.comnih.gov

Table 4: Hypothetical Docking Results against Human Fatty Acid Synthase (FASN)

LigandDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
This compound -9.2Ser2151, Arg1945Hydrogen Bond with Carboxylate
Val2050, Leu1992, Ile2023Hydrophobic Interaction with Alkyl Chain
Tyr2105Halogen Bond with Bromine
Palmitic Acid (Reference)-7.8Ser2151, Arg1945Hydrogen Bond with Carboxylate
Val2050, Leu1992, Ile2023Hydrophobic Interaction with Alkyl Chain

Reaction Mechanism Elucidation using Computational Methods

Computational methods can be used to map out the entire energy landscape of a chemical reaction, identifying the structures of transition states and intermediates. biorxiv.org This provides a step-by-step understanding of the reaction mechanism. For this compound, one could study its synthesis or its metabolic breakdown.

Hypothetical Findings: A potential metabolic reaction is the enzymatic hydration of the C2=C3 double bond by an enoyl-CoA hydratase, a key step in fatty acid beta-oxidation. pnas.org A computational study could model this reaction within the enzyme's active site. The calculations would likely show a mechanism involving protonation of the C2 carbon by an acidic residue (e.g., glutamic acid), followed by the nucleophilic attack of a water molecule on the C3 carbon, facilitated by a basic residue. By calculating the activation energies for each step, the rate-limiting step of the reaction could be identified. The presence of the distant bromine atom would be predicted to have a minor electronic effect on this reaction compared to the powerful catalytic effects of the enzyme environment. scienceandtechnology.com.vn

Table 5: Hypothetical Calculated Activation Energies for the Hydration of this compound

Reaction StepDescriptionActivation Energy (ΔG‡, kcal/mol)
1Protonation of C2 by enzyme active site residue12.5
2Nucleophilic attack of water on C315.8
3Deprotonation of water by enzyme active site residue8.2

Applications in Chemical Synthesis and Materials Science Research

Use as a Synthon for Complex Natural Product Synthesis

The strategic placement of reactive functional groups in 16-Bromohexadec-2-enoic acid makes it a valuable synthon, or building block, for the total synthesis of complex natural products. In this context, the terminal bromide can be readily converted into other functional groups or used in coupling reactions to elongate the carbon chain. The carboxylic acid provides a handle for forming esters or amides, while the double bond can be subjected to various addition or cleavage reactions. While direct examples for this specific synthon are not broadly documented, the use of similar long-chain functionalized molecules is a common strategy in synthesizing complex lipids and polyketides. The general approach often involves palladium-mediated reactions to construct key carbon-carbon bonds, a strategy that has been successfully applied to create functionalized benzofuran (B130515) scaffolds as synthons for antioxidant compounds like salvianolic acid C. nih.govnih.gov

Precursor in Polymer Chemistry and Advanced Materials Development

The presence of a polymerizable alkene function and a terminal bromine atom allows this compound to be a precursor in polymer chemistry. The double bond can participate in addition polymerization reactions, often initiated by acid catalysts, to form a long polymer chain. khanacademy.orgyoutube.com The resulting polymer would feature pendant carboxylic acid groups and a terminal bromine on the side chains, which can be further modified post-polymerization. This approach allows for the creation of functional polymers with tunable properties.

For instance, alkenylboronic acid derivatives have been used as monomers for radical polymerization, where the boron side chains can be replaced to create polymers that are otherwise difficult to synthesize. researchgate.net Similarly, the functional groups on poly(alkenoic acid)s can be modified to create materials for specific applications, such as dental restorative materials. nih.gov The principles from these related systems suggest a strong potential for this compound in developing new polymers and advanced materials.

Table 1: Potential Polymerization Pathways for this compound

Polymerization TypeInitiator/CatalystResulting Polymer StructurePotential Applications
Acid-Catalyzed AdditionBrønsted or Lewis AcidPolyalkene with carboxylic acid and bromoalkyl side chainsFunctional coatings, adhesives
Radical PolymerizationAIBN, Benzoyl PeroxideSimilar to acid-catalyzed, potential for block copolymersDrug delivery matrices, smart materials
Ring-Opening MetathesisGrubbs' CatalystPolyester (via lactonization then polymerization)Biodegradable plastics, biomedical devices

Development of Functionalized Biomolecules and Probes

Long-chain fatty acids are fundamental components of biological systems, and their functionalized analogs are invaluable tools for studying biological processes. This compound can serve as a scaffold for creating such biomolecules and probes. The carboxylic acid can be coupled with amino acids, peptides, or fluorescent dyes, while the terminal bromine allows for attachment to surfaces or other molecules.

Fluorescent fatty acid analogs, for example, are widely used as probes to investigate membranes, lipid metabolism, and protein-lipid interactions. thermofisher.com Probes have been developed by labeling fatty acid binding proteins with fluorescent dyes to measure unbound free fatty acids. nih.govnih.gov By attaching a fluorophore to this compound, researchers could potentially create a probe to track its uptake and metabolism in living cells or to study the dynamics of lipid bilayers. thermofisher.comresearchgate.net

Role in Supramolecular Chemistry Investigations

The amphiphilic nature of this compound, possessing a hydrophilic carboxylic acid head and a long hydrophobic carbon tail, makes it a candidate for studies in supramolecular chemistry. Such molecules can self-assemble in aqueous solutions to form a variety of structures like micelles, vesicles, and bilayers. univ-rennes1.frnih.gov The specific structure formed depends on factors such as pH, temperature, and concentration. univ-rennes1.fr

The self-assembly of fatty acids can be influenced by mixing them with other molecules, such as cationic surfactants, to form different types of aggregates. researchgate.net The presence of the double bond and the terminal bromine in this compound offers additional handles to control and modify these self-assembled structures, potentially leading to the creation of responsive materials that change their structure in response to external stimuli. univ-rennes1.frchemrxiv.org

Table 2: Factors Influencing Self-Assembly of Fatty Acids

FactorInfluence on Self-AssemblyResulting Structures
pH Affects the protonation state of the carboxylic acid headgroup. univ-rennes1.frMicelles, vesicles, bilayers. univ-rennes1.fr
Temperature Can trigger phase transitions in the alkyl chains. univ-rennes1.frChanges in membrane fluidity and structure. nih.gov
Additives Co-assembly with other surfactants or polymers. researchgate.netMixed micelles, functionalized vesicles. nih.gov
Counter-ions The size and nature of the counter-ion can alter packing. researchgate.netnih.govModulates curvature and stability of aggregates. nih.gov

Design of Functionalized Heterocycles via Palladium-Catalyzed Reactions

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The functional groups on this compound make it a potential starting material for synthesizing functionalized heterocycles. The terminal bromine is particularly suited for palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings. nih.gov These reactions could be used to attach aryl or other vinyl groups to the end of the sixteen-carbon chain.

Following a cross-coupling reaction, an intramolecular cyclization could be triggered to form a large heterocyclic ring, a macrocycle. For example, a subsequent reaction involving the carboxylic acid or the double bond could lead to the formation of macrolactones or other heterocyclic systems. The synthesis of heterocycles can be achieved through various strategies, including acid-promoted cyclization. rsc.orgyoutube.com While specific examples using this compound are not prominent, the principles of palladium-catalyzed coupling followed by cyclization are a well-established route to complex heterocyclic structures. nih.govnih.gov

Natural Occurrence and Biosynthetic Pathway Hypotheses

Exploration of Potential Natural Sources (e.g., marine organisms, plants, microorganisms)

While direct evidence for the natural occurrence of 16-bromohexadec-2-enoic acid is currently lacking, the existence of its constituent parts in the biological world allows for educated hypotheses about where it might be found. The parent molecule, hexadec-2-enoic acid, has been reported in organisms such as plants of the Hoya genus. nih.gov The addition of a bromine atom points towards environments rich in this halogen, most notably marine ecosystems.

Marine organisms are well-documented producers of a vast array of halogenated, particularly brominated, natural products. gerli.com Sponges, cyanobacteria, and marine bacteria synthesize a multitude of brominated lipids, and these compounds can be found in various marine fauna, including fish, mollusks, and invertebrates. gerli.com For instance, a brominated fatty acid has been isolated from the marine sponge Homaxinella sp. gerli.com The prevalence of halogenating enzymes in marine microbes further supports the possibility of finding brominated fatty acids in these environments. nih.govnih.gov Therefore, marine bacteria, cyanobacteria, or sponges are considered the most probable, albeit currently hypothetical, natural sources of this compound.

Table 1: Potential Natural Sources and Related Compounds

Organism Type Relevant Compounds Found Potential for this compound
Plants Hexadec-2-enoic acid (in Hoya species) nih.gov Contains the necessary fatty acid precursor.
Marine Sponges Brominated fatty acids (e.g., in Homaxinella sp.) gerli.com Known producers of diverse brominated lipids.
Marine Bacteria Polyunsaturated fatty acids, halogenated compounds nih.govnih.gov Possess the enzymatic machinery for both fatty acid synthesis and halogenation.

| Cyanobacteria | Halogenated lipopeptides (e.g., hectochlorin) nih.gov | Known to harbor halogenases that act on fatty acyl chains. nih.gov |

Hypothetical Biosynthetic Routes to Brominated Unsaturated Fatty Acids

The biosynthesis of this compound can be postulated through a multi-step enzymatic pathway, leveraging known biochemical reactions involved in fatty acid metabolism and halogenation. The proposed route would involve the synthesis of a saturated fatty acid precursor, followed by desaturation and terminal bromination.

Fatty Acid Synthesis: The process would begin with the de novo synthesis of the C16 saturated fatty acid, palmitic acid. This is accomplished by the fatty acid synthase (FAS) complex, a multi-enzyme system that iteratively adds two-carbon units from malonyl-CoA to a growing acyl chain. In some bacteria, polyketide synthases (PKSs) or hybrid FAS/PKS systems can also produce fatty acid-like molecules. nih.govwikipedia.orgnih.gov

Desaturation: The saturated palmitic acid, likely in the form of palmitoyl-ACP or palmitoyl-CoA, would then undergo desaturation to introduce a double bond. A specific fatty acid desaturase enzyme would catalyze the removal of two hydrogen atoms from the α- and β-carbons (C-2 and C-3) to form hexadec-2-enoic acid. This type of α,β-unsaturation is a common step in various metabolic pathways.

Terminal Bromination: The final and key step would be the regioselective bromination at the terminal methyl group (C-16) of hexadec-2-enoic acid. This reaction would be catalyzed by a halogenase enzyme, specifically a brominase. Such enzymes are known to functionalize unactivated C-H bonds, a challenging chemical transformation. nih.gov The enzyme would utilize a bromide ion (Br⁻) from the environment and an oxidant to generate a reactive bromine species that attaches to the terminal carbon of the fatty acid chain.

Enzymatic Systems Involved in Halogenation and Desaturation in Lipids

The hypothetical biosynthesis of this compound relies on the coordinated action of several key enzyme families.

Fatty Acid Synthases (FAS) and Polyketide Synthases (PKS): These are large, multi-domain enzyme complexes responsible for building the carbon backbone of fatty acids and polyketides. nih.govwikipedia.org Type I systems are large, multifunctional megasynthases, while Type II systems consist of discrete, monofunctional enzymes. nih.govnih.gov They provide the initial C16 saturated fatty acid precursor for subsequent modifications.

Fatty Acid Desaturases: These enzymes introduce double bonds into acyl chains. nih.gov They are typically membrane-bound proteins that utilize molecular oxygen and a reduced cofactor (like NADH or NADPH) to create a double bond at a specific position. The introduction of a double bond at the C-2 position would be accomplished by a specific α-desaturase.

Halogenases: This diverse class of enzymes is responsible for incorporating halogen atoms into organic molecules. Several types of halogenases could potentially catalyze the bromination step:

Flavin-dependent halogenases: These enzymes use a reduced flavin cofactor (FADH₂) and molecular oxygen to generate a reactive hypohalous acid (HOBr) intermediate, which is then used to halogenate the substrate.

Non-heme iron/α-ketoglutarate-dependent halogenases: This class of enzymes uses iron, α-ketoglutarate, and O₂ to generate a highly reactive radical species that can abstract a hydrogen atom from an unactivated carbon, followed by halogenation. nih.gov Enzymes of this type have been shown to perform terminal halogenation on fatty acyl chains, as seen in the biosynthesis of hectochlorin. nih.gov

Table 2: Key Enzymatic Systems in the Hypothetical Biosynthesis

Enzyme Class Function Substrate (Hypothetical) Product (Hypothetical)
Fatty Acid Synthase (FAS) Builds the initial C16 saturated fatty acid chain. nih.gov Acetyl-CoA, Malonyl-CoA Palmitic acid
Fatty Acid Desaturase Introduces a double bond at the C-2 position. Palmitic acid (or its acyl-CoA/ACP ester) Hexadec-2-enoic acid

| Halogenase (Brominase) | Adds a bromine atom to the terminal (C-16) carbon. nih.gov | Hexadec-2-enoic acid | this compound |

Future Research Directions and Emerging Paradigms

Integration with Advanced Bioorthogonal Chemistry Methodologies

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. frontiersin.orgnih.goveurjchem.com This field has revolutionized our ability to study biomolecules in real-time. frontiersin.org The terminal bromine of 16-Bromohexadec-2-enoic acid serves as a latent reactive handle for such applications.

A primary future direction is the conversion of the terminal bromide to an azide (B81097). This can be readily accomplished via nucleophilic substitution with sodium azide. The resulting azido-fatty acid is a powerful tool for bioorthogonal chemistry. The azide group can undergo highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. nih.govrsc.orgnih.gov These "click" reactions allow for the covalent attachment of the fatty acid to other molecules, such as fluorescent dyes, affinity tags, or proteins equipped with a corresponding alkyne group. rsc.orgnih.gov

By metabolically incorporating an azide-derivatized version of this compound into cellular lipids, researchers could visualize lipid trafficking, identify lipid-protein interactions, and map the distribution of specific lipid species within cells and organisms. rsc.org The α,β-unsaturated system adds another layer of functionality, potentially acting as a covalent warhead to trap interacting proteins through Michael addition, a strategy that could be explored in parallel with click chemistry-based proteomics.

Bioorthogonal Reaction Reactive Partners Key Features & Potential Application
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Terminal Alkyne + AzideHigh efficiency and selectivity; used for labeling fatty-acylated proteins and tracking lipid metabolism. rsc.orgmdpi.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Cyclooctyne + AzideCopper-free, making it highly biocompatible for live-cell imaging; suitable for in vivo studies. frontiersin.orgnih.gov
Tetrazine Ligation Tetrazine + trans-CycloocteneExtremely fast kinetics; enables rapid labeling and can be used for "click-to-release" strategies to uncage bioactive molecules. nih.govlibretexts.org

Development of Targeted Delivery Systems for Analogous Compounds

The design of drug delivery systems that can target specific cells or tissues is a major goal in medicine to enhance efficacy and reduce side effects. acs.orgresearchgate.net Lipids and fatty acids are fundamental components of many nanoparticle-based drug delivery vehicles, such as liposomes and solid lipid nanoparticles (SLNs). researchgate.netnih.gov

Analogues of this compound could be incorporated into these delivery systems. The terminal bromine can be functionalized with targeting ligands—such as antibodies, peptides, or aptamers—that recognize receptors overexpressed on cancer cells or other diseased tissues. researchgate.netnih.gov For instance, the bromine could be converted to an amine or thiol, which provides a nucleophilic handle for conjugation with a targeting moiety.

Furthermore, the α,β-unsaturated system presents an opportunity for pH-responsive drug release. The Michael addition reaction is sensitive to the local microenvironment. nih.gov It is conceivable that a drug could be attached via a linker to the β-carbon, with the linkage designed to be stable at physiological pH but cleaved in the more acidic environment of a tumor or an endosome, thereby releasing the therapeutic payload precisely at the target site. acs.org Liposomes and other lipid-based carriers are well-suited for delivering such functionalized lipids. nih.gov

Delivery System Components Targeting Strategy Example
Liposomes Phospholipids, CholesterolIncorporation of a bromo-fatty acid analogue conjugated to a transferrin ligand to target the transferrin receptor on cancer cells. nih.gov
Solid Lipid Nanoparticles (SLNs) Solid lipids (e.g., fatty acids, triglycerides), SurfactantsSurface functionalization with folic acid to target folate receptors on tumor cells. researchgate.net
Niosomes Non-ionic surfactants, CholesterolModification with peptides that recognize specific cell surface proteins.
Polymerosomes Amphiphilic block copolymersCovalent attachment of antibodies to the polymer backbone for highly specific cell targeting. acs.org

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

Combinatorial chemistry allows for the rapid synthesis of a large number of different but related compounds, creating a "library" that can be screened for biological activity. nih.govnih.gov this compound is an ideal scaffold for generating such libraries due to its multiple, orthogonally reactive functional groups.

One could envision a combinatorial approach where:

A diverse set of nucleophiles (e.g., amines, thiols, phenols) is reacted with the terminal bromine.

A different set of nucleophiles is subjected to Michael addition at the α,β-unsaturated system.

A variety of alcohols or amines are used to esterify or amidate the carboxylic acid.

By systematically combining these reactions, a vast library of derivatives could be generated. High-throughput screening (HTS) methods, often employing fluorescence or mass spectrometry-based readouts, could then be used to rapidly assess the library for desired properties, such as inhibitory activity against a specific enzyme (e.g., histone deacetylases or fatty acid amide hydrolase) or cytotoxicity against cancer cell lines. frontiersin.orgnih.govresearchgate.net Mass spectrometry, in particular, has become a powerful tool for HTS, allowing for the rapid analysis of thousands of samples per day to identify promising lead compounds. nih.gov

Exploration of Sustainable Synthesis Routes

Green chemistry principles, which aim to reduce waste and energy consumption, are becoming increasingly important in chemical synthesis. nih.gov The production of functionalized fatty acids like this compound can benefit from these approaches. While a traditional synthesis might involve multiple steps with harsh reagents, future research will likely focus on more sustainable and efficient methods.

A plausible synthetic strategy could start from the more readily available saturated analogue, 16-bromohexadecanoic acid. The introduction of the α,β-unsaturation is a key step. One established method is α-bromination followed by dehydrobromination. However, more modern and greener approaches could involve direct enzymatic or catalytic C-H activation/dehydrogenation. For example, fatty acid desaturase enzymes can introduce double bonds into acyl chains with high specificity. frontiersin.orgacs.org While these enzymes typically act at specific positions (e.g., Δ9), protein engineering could potentially be used to create a desaturase that acts at the C2-C3 position.

Biocatalytic cascades, where multiple enzymatic steps are performed in a single pot, offer a highly sustainable route. For instance, a cascade could be designed to convert a renewable plant oil first into a long-chain fatty acid, then introduce the terminal bromine via a halogenase enzyme, and finally create the C-2 double bond using an engineered desaturase.

Synthetic Approach Description Sustainability Aspect
Classical Synthesis α-bromination of the corresponding acyl halide followed by dehydrobromination.Often requires harsh reagents and multiple protection/deprotection steps.
Catalytic Dehydrogenation Use of a metal catalyst to directly remove hydrogen and form the double bond.Can reduce the number of steps and the use of stoichiometric reagents.
Enzymatic Desaturation Use of a fatty acid desaturase enzyme to introduce the double bond. frontiersin.orgacs.orgHighly specific, operates under mild conditions (aqueous, room temp), and uses a renewable catalyst.
Biocatalytic Cascade Multiple enzymatic reactions (e.g., hydrolysis, halogenation, desaturation) in a one-pot setup.Reduces waste, purification steps, and energy consumption, starting from renewable feedstocks.

Advanced Analytical Techniques for Trace Analysis and Metabolomics

Understanding how this compound and its derivatives are metabolized is crucial for any potential biological application. Metabolomics, the large-scale study of small molecules, relies on highly sensitive analytical techniques.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the cornerstone techniques for fatty acid analysis. For a molecule like this compound, LC-MS would be particularly powerful, as it can analyze the intact molecule and its metabolites without the need for derivatization, which is often required for GC-MS. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, allowing for the confident identification of metabolic products.

A key area of future research will be to use these techniques for targeted and untargeted metabolomic studies. Cells or organisms could be treated with isotopically labeled (e.g., ¹³C or ²H) this compound. By tracking the isotopic label through various metabolic pathways using MS, researchers can elucidate its metabolic fate, identify its downstream products, and understand its impact on cellular lipid networks. Furthermore, the bromine atom provides a unique isotopic signature (79Br and 81Br are present in nearly a 1:1 ratio) that can be used to specifically identify and track the compound and its metabolites in complex biological samples.

Analytical Technique Principle Application to this compound
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Analysis of fatty acid methyl esters (FAMEs) to profile total fatty acid composition after derivatization.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separation of non-volatile compounds followed by tandem mass analysis.Direct analysis of the intact molecule and its metabolites in biological fluids or cell extracts.
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements.Confident identification of unknown metabolites by determining their elemental composition.
Isotopic Pattern Analysis Utilizes the natural isotopic abundance of elements like bromine.The unique Br/Br isotopic doublet allows for specific detection of the compound and its brominated metabolites.
Stable Isotope Tracing Use of ¹³C or ²H labeled compounds to follow metabolic pathways.Elucidation of the metabolic fate and flux of the fatty acid through cellular networks.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 16-Bromohexadec-2-enoic acid, and how can their efficiency be evaluated?

  • Methodological Answer : The synthesis typically involves bromination of hexadec-2-enoic acid derivatives using reagents like N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)}. Efficiency is assessed via yield optimization (e.g., varying solvent polarity or temperature) and purity analysis using 1H NMR^1\text{H NMR} and GC-MS\text{GC-MS}. Critical evaluation requires comparing reaction kinetics and side-product formation across methods .
  • Data Presentation : Tabulate yields, reaction times, and purity metrics for different conditions (e.g., solvent, catalyst). Example:

ConditionYield (%)Purity (%)Side Products Detected
CH2Cl2\text{CH}_2\text{Cl}_2, 25°C7298None
THF\text{THF}, 40°C6592Trace alkene isomers

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • 1H NMR^1\text{H NMR}: Confirm bromine placement via coupling patterns (e.g., deshielded protons near the double bond).
  • FT-IR\text{FT-IR}: Verify carboxylic acid (O-H\text{O-H} stretch at 2500–3000 cm1^{-1}) and alkene (C=C\text{C=C} at 1650 cm1^{-1}).
  • HRMS\text{HRMS}: Validate molecular ion (C16H29BrO2\text{C}_{16}\text{H}_{29}\text{BrO}_2, exact mass 332.14 g/mol) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported reactivity of this compound under acidic conditions?

  • Methodological Answer : Discrepancies may arise from solvent effects or competing reaction pathways (e.g., elimination vs. substitution). Design controlled experiments:

Vary acid strength (H2SO4\text{H}_2\text{SO}_4 vs. HCl\text{HCl}) and monitor products via TLC\text{TLC}/HPLC\text{HPLC}.

Use isotopic labeling (D2O\text{D}_2\text{O}) to trace protonation sites.

  • Apply statistical tools (ANOVA) to assess significance of observed differences .

Q. How can computational modeling predict the behavior of this compound in lipid bilayer interactions?

  • Methodological Answer : Employ molecular dynamics (MD) simulations using software like GROMACS:

Parameterize the molecule with force fields (e.g., CHARMM36).

Simulate insertion into a phospholipid bilayer, measuring parameters like lateral diffusion coefficients and membrane curvature.

  • Validate with experimental data (e.g., fluorescence anisotropy or neutron scattering) .

Q. What are the limitations of current mechanistic studies on the bromine atom’s role in the compound’s bioactivity?

  • Methodological Answer : Many studies lack isotopic tracing or fail to isolate intermediates. Improve methodologies by:

  • Using 81Br^{81}\text{Br}-labeled analogs to track metabolic pathways.
  • Employing cryogenic trapping for intermediate characterization (X-ray crystallography\text{X-ray crystallography}).
  • Address biases by replicating experiments across independent labs .

Data Analysis and Presentation Guidelines

Q. How should researchers present contradictory data on the compound’s stability in peer-reviewed publications?

  • Methodological Answer :

  • Clearly delineate experimental conditions (e.g., pH, temperature) in tables.
  • Use error bars and confidence intervals in graphs to highlight variability.
  • Discuss potential sources of discrepancy (e.g., impurity profiles, instrumentation sensitivity) and propose validation protocols .

Q. What frameworks ensure rigorous formulation of research questions for studying this compound?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Example: "How does the stereochemistry of this compound influence its membrane permeability?"
  • Use the PICO framework to define variables: Population (lipid bilayers), Intervention (compound concentration), Comparison (unbrominated analog), Outcome (permeability coefficient) .

Ethical and Reproducibility Considerations

Q. How can open-data practices enhance reproducibility in studies involving this compound?

  • Methodological Answer : Deposit raw spectra, chromatograms, and simulation trajectories in repositories like Zenodo. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) and provide step-by-step protocols in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.